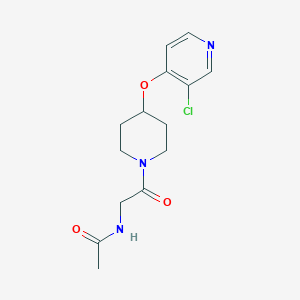
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound with a unique structure and notable chemical properties
准备方法
Synthetic Routes and Reaction Conditions::
The synthesis of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, including the formation of key intermediates followed by condensation reactions.
The initial step often includes the chlorination of pyridine to form 3-chloropyridin-4-yl, which is then reacted with piperidine to create the core structure.
On an industrial scale, the production of this compound requires optimization of reaction conditions to maximize yield and minimize by-products.
Common techniques include the use of high-purity reagents, controlled temperatures, and catalysis to drive the reactions to completion efficiently.
化学反应分析
Types of Reactions::
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide undergoes various reactions such as oxidation, reduction, and substitution.
Oxidation reactions can lead to the formation of different derivatives, depending on the oxidizing agent and conditions used.
Reduction reactions, often employing hydrogenation techniques, can modify the functional groups within the compound.
Substitution reactions are facilitated by the presence of reactive groups within the structure, enabling the exchange of functional groups under specific conditions.
Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used in oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Substitution reactions often utilize nucleophilic reagents in the presence of catalysts to achieve the desired transformations.
The major products of these reactions are often derivatives with modified functional groups, enhancing the compound's properties for specific applications.
科学研究应用
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has found applications in various scientific fields:
Chemistry::Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Employed in biochemical assays to study enzyme activity and protein interactions.
Acts as a ligand in receptor binding studies, providing insights into receptor-ligand interactions.
Investigated for its potential therapeutic applications, including as an active pharmaceutical ingredient in drug development.
Studied for its role in modulating biological pathways, offering potential in treating certain diseases.
Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets::The compound targets specific enzymes and receptors within biological systems, modulating their activity.
It influences various cellular pathways, including signal transduction and metabolic processes, leading to changes in cellular function and behavior.
相似化合物的比较
Comparison with Other Compounds::
Similar compounds include those with analogous structures but different substituents or functional groups.
Comparing their properties highlights the unique aspects of N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, such as its reactivity and biological activity.
3-chloropyridin-4-yl derivatives with different acyl groups.
Piperidine-based compounds with varying substituents.
Analogous acetamide compounds with different aromatic or heteroaromatic groups.
Overall, this compound is a compound of significant interest due to its versatile applications and unique chemical properties.
属性
IUPAC Name |
N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-10(19)17-9-14(20)18-6-3-11(4-7-18)21-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFLKMJBGOSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
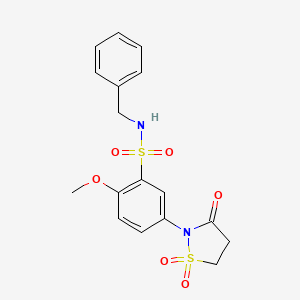
![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)
![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2985658.png)
![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)
![3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)
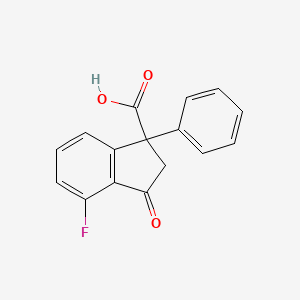

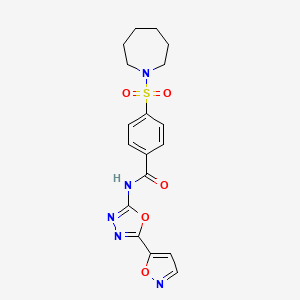
![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)
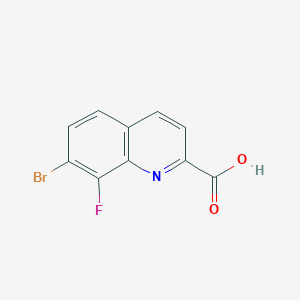
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
